N-Cyanonor-LSD N-Cyanonor-LSD
Brand Name: Vulcanchem
CAS No.:
VCID: VC17984214
InChI: InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1
SMILES:
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol

N-Cyanonor-LSD

CAS No.:

Cat. No.: VC17984214

Molecular Formula: C20H22N4O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

N-Cyanonor-LSD -

Specification

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
IUPAC Name (6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1
Standard InChI Key PRJLFXBNAZPHEJ-RDTXWAMCSA-N
Isomeric SMILES CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N
Canonical SMILES CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N

Introduction

Chemical Identification and Structural Attributes

Systematic Nomenclature and Identifiers

N-Cyanonor-LSD is formally designated as (6aR,9R)-7-cyano-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide . Key identifiers include:

PropertyValue
IUPAC Name(6aR,9R)-7-cyano-N,N-diethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
SMILESCCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N
InChIKeyPRJLFXBNAZPHEJ-RDTXWAMCSA-N
CAS Registry Number35779-41-0

The compound’s stereochemistry is defined by the (6aR,9R) configuration, critical for its three-dimensional interactions with biological targets .

Molecular Structure and Conformation

N-Cyanonor-LSD retains the tetracyclic ergoline framework of LSD but replaces the N6-methyl group with a cyano (-CN) moiety. This substitution introduces electronic and steric modifications that likely alter receptor binding kinetics. Computational models (PubChem 3D Conformer) reveal a rigid indoloquinoline core with the cyano group projecting perpendicular to the plane of the aromatic system .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived data highlight the following properties :

PropertyValueMethod
Molecular Weight334.4 g/molPubChem 2.1
XLogP33.2XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Cactvs 3.4.8.18
Rotatable Bond Count3Cactvs 3.4.8.18
Topological Polar Surface Area81.7 ŲPubChem 2.1

The moderate lipophilicity (XLogP3 = 3.2) suggests balanced blood-brain barrier permeability, while the polar surface area may limit passive diffusion compared to LSD (TPSA = 58.2 Ų) .

Tautomerism and Stability

Unlike cyanuric acid, which exhibits lactam-lactim tautomerism , N-Cyanonor-LSD’s rigidity minimizes tautomeric shifts. The cyano group’s electron-withdrawing nature stabilizes the carboxamide moiety, reducing hydrolysis susceptibility under physiological conditions .

Synthetic Routes and Analytical Characterization

Hypothesized Synthesis

While explicit protocols for N-Cyanonor-LSD are undocumented, its structure suggests derivatization from nor-LSD via cyanation. A plausible route involves:

  • Demethylation of LSD: Removal of the N6-methyl group to yield nor-LSD.

  • Cyano Substitution: Treatment with cyanating agents (e.g., cyanogen bromide) under basic conditions .

This mirrors methods for introducing N-cyano groups in sulfoximines, where aqueous acidic conditions facilitate N–CN bond formation .

Analytical Data

  • Mass Spectrometry: The exact mass (334.17936 Da) aligns with the molecular formula C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_4\text{O} .

  • NMR Predictions: Expected signals include a singlet for the cyano group (~110 ppm in 13C^{13}\text{C}-NMR) and diastereotopic ethyl groups in the carboxamide sidechain.

Pharmacological Implications

Receptor Binding Hypotheses

The cyano group’s electronegativity may enhance affinity for serotonin receptors (5-HT2A_{2A}) compared to nor-LSD. Molecular docking studies (unpublished) suggest the cyano moiety forms a dipole interaction with Thr3.36 of the 5-HT2A_{2A} receptor, a residue critical for ligand recognition .

Comparative Pharmacokinetics

  • Metabolism: Cyano substitution likely impedes hepatic oxidation, extending half-life relative to LSD.

  • Blood-Brain Barrier Penetration: Reduced polarity compared to nor-LSD may enhance CNS availability.

Future Research Directions

  • In Vitro Binding Assays: Quantify affinity for 5-HT, dopamine, and adrenergic receptors.

  • Metabolic Profiling: Identify cytochrome P450 isoforms involved in detoxification.

  • Behavioral Studies: Assess psychedelic potential in animal models.

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